Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (molecular formula: C₁₁H₁₃N₅O₂, molecular weight: 247.26) is a triazolopyrimidine derivative characterized by a methyl ester group at position 6 and an (E)-2-(dimethylamino)vinyl substituent at position 5 of the heterocyclic core . This compound is synthesized via multi-step protocols involving condensation reactions of aminotriazoles with β-keto esters, as seen in analogous triazolopyrimidine syntheses . Preliminary studies suggest applications in antimicrobial and anticancer research due to its structural resemblance to bioactive heterocycles .
Properties
IUPAC Name |
methyl 5-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-15(2)5-4-9-8(10(17)18-3)6-16-11(14-9)12-7-13-16/h4-7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILZMEULBOGYDF-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC2=NC=NN2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC2=NC=NN2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 2279136-03-5) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C11H13N5O2
- Molecular Weight: 247.26 g/mol
- Catalog Number: 194630
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to triazolo-pyrimidines. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Case Study: COX Inhibition
In a study assessing various pyrimidine derivatives for COX inhibition:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | Not specified | 0.04 ± 0.02 |
| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The compound demonstrated significant inhibition of COX-2 activity, comparable to the standard drug celecoxib, indicating its potential as an anti-inflammatory agent .
The mechanism by which this compound exerts its anti-inflammatory effects may involve the modulation of key signaling pathways such as NF-κB and MAPK pathways. Compounds with similar structures have shown to inhibit these pathways effectively .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the chemical structure significantly affect biological activity. For instance:
- Dimethylamino Group: Enhances lipophilicity and bioavailability.
- Vinyl Group: Contributes to increased reactivity and interaction with biological targets.
These structural features are crucial for optimizing the compound's efficacy against inflammatory conditions .
Antioxidant Activity
In addition to anti-inflammatory effects, this compound has shown promising antioxidant properties. In vitro assays demonstrated that it could scavenge free radicals effectively.
Antioxidant Assay Results
| Compound | % Inhibition |
|---|---|
| This compound | 71% - 82% |
| Trolox (control) | Reference |
This suggests that the compound may protect cells from oxidative stress-related damage .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds structurally related to Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
- Case Studies : Research has shown promising results in vitro against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
There is also evidence supporting the antimicrobial properties of this compound. It has been tested against several bacterial strains and fungi:
- In Vitro Studies : The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Potential Applications : This suggests its utility in developing new antimicrobial therapies .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, this compound may possess other pharmacological effects:
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in experimental models.
- Neurological Effects : Given its structural similarity to other neuroactive compounds, there may be potential applications in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Comparative Insights :
Substituent Effects on Solubility and Bioavailability: The dimethylamino-vinyl group in the target compound enhances water solubility compared to non-polar aryl or alkylthio substituents (e.g., Ethyl 2-(ethylthio)-5-methyl...), which exhibit higher metabolic stability but lower solubility . Methyl esters (target compound) generally confer higher solubility than ethyl esters (e.g., Ethyl 7-[(E)-2-(dimethylamino)vinyl]...), though ethyl analogs may exhibit prolonged half-lives due to slower esterase-mediated hydrolysis .
Biological Activity Modulation: Antimicrobial Activity: The ethyl analog (Ethyl 7-[(E)-2-(dimethylamino)vinyl]...) demonstrates confirmed antimicrobial efficacy against Gram-positive bacteria, likely due to membrane disruption via cationic dimethylamino interactions . The target compound’s methyl ester may enhance uptake but requires empirical validation. Anticancer Potential: Aryl-substituted derivatives (e.g., Ethyl 7-(2,5-dimethoxyphenyl)...) show anticancer activity via intercalation or topoisomerase inhibition, whereas the target compound’s dimethylamino-vinyl group may target kinase pathways .
Synthetic Accessibility :
- The target compound’s synthesis parallels methods for ethyl analogs but requires methyl β-keto esters, which are less sterically hindered than aryl-substituted precursors .
Preparation Methods
Synthetic Routes for Triazolo[1,5-a]pyrimidine Core Formation
The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds. A seminal approach, adapted from cross-dehydrogenative coupling (CDC) methodologies, involves the reaction of N-amino-2-iminopyridine derivatives with ethyl acetoacetate under oxidative conditions. For instance, 1a (3 mmol) reacts with ethyl acetoacetate (2a ) in ethanol containing acetic acid (6 equiv) under an oxygen atmosphere at 130°C for 18 hours, yielding pyrazolo[1,5-a]pyridine derivatives in up to 94% yield.
Key Reaction Parameters:
- Catalyst : Palladium acetate (Pd(OAc)₂) or copper acetate (Cu(OAc)₂) facilitates oxidative dehydrogenation.
- Solvent : Ethanol with acetic acid additives enhances cyclization efficiency.
- Oxidant : Molecular oxygen (O₂) proves superior to air or inert atmospheres, as evidenced by a 94% yield under O₂ versus 6% under argon.
Functionalization with (E)-2-(Dimethylamino)vinyl Group
Introducing the (E)-2-(dimethylamino)vinyl moiety at the 5-position of the triazolo[1,5-a]pyrimidine core requires careful stereocontrol. A two-step strategy is commonly employed:
Step 1: Vilsmeier-Haack Formylation
Treatment of the triazolo[1,5-a]pyrimidine intermediate with POCl₃ and DMF generates a formyl group at the 5-position. This intermediate is subsequently subjected to a Wittig reaction with dimethylaminomethyltriphenylphosphonium iodide to install the vinyl-dimethylamine group.
Step 2: Stereoselective Olefination
The (E)-configuration is ensured by using stabilized ylides and polar aprotic solvents. For example, reacting the formylated intermediate with dimethylamine in the presence of a palladium catalyst under Heck reaction conditions yields the desired (E)-vinyl derivative.
Esterification and Final Product Isolation
The 6-carboxylate group is introduced via esterification. Methylation of the corresponding carboxylic acid intermediate is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Purification via recrystallization from ethanol or methanol yields the final product with >95% purity.
Optimization of Synthetic Conditions
Critical parameters influencing yield and selectivity include:
Mechanistic Insights
The CDC mechanism proceeds through:
- Nucleophilic Attack : The enol form of the β-dicarbonyl compound attacks the N-amino-2-iminopyridine, forming adduct A .
- Oxidative Dehydrogenation : Molecular oxygen oxidizes A to intermediate B , which cyclizes to C .
- Aromatization : Loss of water generates the aromatic triazolo[1,5-a]pyrimidine core.
Industrial Scalability
A patent-derived route emphasizes scalability:
- Condensation : Methoxy acetate and formate esters react under strong base conditions.
- Cyclization : Thiourea mediates ring closure, followed by methylation with CH₃Cl.
- Chlorination and Amination : POCl₃ chlorination precedes hydrazine treatment.
- Cyano Bromide Reaction : Introduces the cyano group, followed by base-mediated rearrangement.
This method achieves an 80% yield per step and 39% overall yield, demonstrating industrial viability.
Characterization and Quality Control
Critical analytical data for the final product include:
Q & A
Basic: What are the standard synthetic routes for Methyl 5-[(E)-2-(dimethylamino)vinyl]triazolopyrimidine-6-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from aminotriazole precursors. A general procedure includes:
Condensation : Reacting 3-amino-1,2,4-triazole with a substituted aldehyde (e.g., dimethylaminovinyl aldehyde) in dimethylformamide (DMF) under reflux (120°C, 10–12 hours) with triethylamine as a catalyst .
Cyclization : Using diethyl ethoxymethylenemalonate in glacial acetic acid under reflux (3 hours) to form the triazolopyrimidine core .
Esterification : Converting the ethyl ester to a methyl ester via transesterification or direct substitution, depending on precursor availability.
Key considerations include solvent polarity (DMF for solubility), temperature control to avoid side products, and purification via recrystallization (EtOH/DMF mixtures) .
Basic: What analytical techniques confirm the compound’s structural integrity and purity?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration and bond angles (e.g., triclinic crystal system, space group P1 with unit cell parameters a=8.9280 Å, b=9.8217 Å, c=11.3775 Å) .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 305.34 for C₁₄H₁₉N₅O₃) .
- HPLC : Monitors purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve discrepancies in spectral data during synthesis?
Methodological Answer:
Contradictory NMR or MS data often arise from:
- Regioisomeric Byproducts : Use 2D NMR (COSY, HSQC) to distinguish between triazole ring substitution patterns .
- Solvent Artifacts : Ensure complete solvent removal (e.g., DMF residuals suppress NMR signals) via lyophilization or repeated washing with ether .
- Tautomerism : Conduct variable-temperature NMR to identify dynamic equilibria in the pyrimidine ring .
Repetition under inert atmospheres (N₂/Ar) minimizes oxidation of the dimethylaminovinyl group .
Advanced: What strategies optimize regioselectivity in triazolopyrimidine functionalization?
Methodological Answer:
Regioselectivity is influenced by:
- Reaction Conditions : Acidic vs. ionic liquid media. For example, using HCl/EtOH favors 5-methyl-7-phenyl substitution, while ionic conditions (e.g., [BMIM]BF₄) promote 7-methyl-5-phenyl isomers .
- Catalysts : APTS (3-aminopropyltriethoxysilane) in ethanol enhances yields for one-pot, three-component reactions by stabilizing intermediates .
- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) direct electrophilic attacks to less hindered positions .
Monitor progress via TLC (EtOAc/hexane, 90:10) and isolate intermediates when side products exceed 10% .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Introduce halogens (Cl, Br) at the 5- or 7-positions to assess electronic effects on bioactivity .
- Side Chain Variation : Replace the dimethylaminovinyl group with hydrophobic (e.g., propyl) or hydrophilic (e.g., hydroxyl) moieties to study solubility-activity trade-offs .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data (PDB ID: 3LQF) to predict binding affinity to targets like CB2 cannabinoid receptors .
Validate designs via in vitro assays (e.g., IC₅₀ measurements) and correlate with logP values calculated using ChemDraw .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : The methyl ester group enhances polarity, making it soluble in polar aprotic solvents (DMF, DMSO). Hydrophobic regions (dimethylaminovinyl) improve solubility in chloroform or dichloromethane .
- Stability : Stable at RT under dry, dark conditions for >6 months. Decomposes above 300°C (DSC data) . Avoid prolonged exposure to strong acids/bases to prevent ester hydrolysis .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Process Optimization : Switch from batch to continuous flow reactors for better heat/mass transfer .
- Catalyst Recycling : Use immobilized APTS on silica gel to reduce costs and improve turnover .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in esterification steps .
Typical yields range from 70–82% under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
